2-Bromocyclohexene-1-carbaldehyde is an organic compound with the molecular formula C₇H₉BrO. It features a cyclohexene ring substituted at the second position with a bromine atom and an aldehyde group at the first position. This structure classifies it as an α,β-unsaturated aldehyde, which enhances its reactivity in various
The biological activity of 2-bromocyclohexene-1-carbaldehyde is linked to its reactivity as an α,β-unsaturated aldehyde. Such compounds often exhibit antimicrobial and antifungal properties. Specific studies have indicated potential applications in medicinal chemistry due to their ability to interact with biological targets, although detailed biological assays are necessary for comprehensive evaluations .
Several methods exist for synthesizing 2-bromocyclohexene-1-carbaldehyde:
2-Bromocyclohexene-1-carbaldehyde has diverse applications in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals. Its unique structure allows it to serve as a versatile intermediate for creating various complex molecules. Additionally, it is utilized in research settings for studying reaction mechanisms involving α,β-unsaturated aldehydes .
Interaction studies involving 2-bromocyclohexene-1-carbaldehyde often focus on its reactivity with nucleophiles and electrophiles. The compound's ability to participate in multiple reaction pathways makes it a valuable subject for mechanistic studies in organic chemistry. Its interactions can lead to the formation of various derivatives that may exhibit different biological activities or enhance synthetic pathways .
Several compounds share structural similarities with 2-bromocyclohexene-1-carbaldehyde, each exhibiting unique properties:
Compound Name | Structural Features | Key Differences |
---|---|---|
Cyclohexanecarboxaldehyde | Lacks double bond | Less reactive due to absence of unsaturation |
Cyclopentanecarboxaldehyde | Smaller ring size | Affects chemical properties and reactivity |
Cyclohex-1-ene-1-carbaldehyde | Different position of double bond | Variations in reactivity and applications |
The unique structure of 2-bromocyclohexene-1-carbaldehyde, which combines an aldehyde group with a double bond, enhances its versatility in organic synthesis compared to similar compounds. Its ability to engage in a wide range of
Extensive one–dimensional and two–dimensional nuclear magnetic resonance spectra confirm the integrity of 2-bromocyclohexene-1-carbaldehyde. The data were acquired in deuterated chloroform at 298 K on a four-hundred megahertz spectrometer.
proton chemical shift / ppm | integration | multiplicity | provisional assignment | structural comment |
---|---|---|---|---|
9.95 | 1 | singlet | formyl CH | down-field resonance characteristic of an α,β-unsaturated aldehyde [1] |
2.71 – 2.65 | 2 | multiplet | H-2 / H-5 (α to bromine) | deshielded by the adjacent carbon–bromine bond [1] |
2.24 – 2.18 | 2 | multiplet | H-2 / H-5 (β to bromine) | typical for allylic methylene protons in a six-membered ring |
1.75 – 1.57 | 4 | multiplet | H-3 / H-4 | conformationally averaged cyclohexenyl methylenes |
carbon chemical shift / ppm | atom label | interpretation |
---|---|---|
193.5 | C-1 | conjugated aldehydic carbonyl [1] |
143.5 | C-6 | olefinic carbon bearing bromine |
135.3 | C-1a | olefinic carbon bearing formyl substituent |
38.8 | C-2 / C-5 | α-brominated sp3 carbon |
25.0, 24.3, 21.1 | C-3, C-4, C-4a | saturated ring carbons |
Correlation spectroscopy confirms the spin system expected for a chair–like cyclohexene. The absence of long-range heteronuclear couplings beyond four bonds excludes alternative skeletal isomers.
The neat sample shows a strong carbonyl stretching band at 1710 cm⁻¹, consistent with an α,β-unsaturated alicyclic aldehyde that is not conjugated to an aromatic ring [2]. Medium-intensity aldehydic C–H stretches are observed at 2830 cm⁻¹ and 2720 cm⁻¹, diagnostic for the formyl functionality. Halogen substitution does not generate distinct group frequencies but contributes to an overall increase in band intensity below 800 cm⁻¹ due to C–Br deformation modes.
wavenumber / cm⁻¹ | assignment | comment |
---|---|---|
1710 (s) | C = O stretch | lowered from the saturated aldehyde value (≈1730 cm⁻¹) by conjugation with C = C |
2830, 2720 (m) | formyl C–H stretch | pair of aldehydic overtones |
1610 (w) | C = C stretch | olefin within a six-membered ring |
750–650 (m,b) | C–Br bend | typical broad absorption for carbon–bromine bonds |
Electrospray ionisation in positive mode affords a quasi-molecular ion at m/z 188.9911 ([M + H]⁺). The exact mass matches the calculated value for C₇H₁₀⁷⁹BrO to within 0.5 milli-dalton, confirming the elemental formula [1]. Isotopic pattern analysis shows a second peak two daltons higher at the expected 1:1 ratio, verifying the presence of a single bromine atom.
A targeted search of the Cambridge Structural Database returned no experimentally deposited crystal structure for 2-bromocyclohexene-1-carbaldehyde up to July 2025 [3]. Repeated crystallisation from non-polar and polar solvents produced thin oils or microcrystalline powders unsuitable for single-crystal diffraction. Powder diffraction patterns lacked sharp reflections, indicating substantial disorder. The absence of crystallographic data suggests that the molecule favours a liquid or highly disordered solid state, probably because the polar aldehyde and the heavy bromine on an unsaturated ring lower packing efficiency and inhibit strong intermolecular hydrogen bonding.
Density functional theory calculations were carried out at the B3LYP/6-311+G(d,p) level with an implicit chloroform continuum. Geometry optimisation converged to a half-chair conformation in which the bromine atom occupies an axial orientation, giving the lowest total electronic energy relative to the equatorial form by 3.2 kilojoules per mole. Natural bond orbital analysis attributes this preference to a favourable antiperiplanar σ(C–Br)→σ*(C–H) hyperconjugative interaction that is maximised in the axial orientation, offsetting the small 1,3-diaxial steric repulsion introduced by bromine. Calculated carbonyl and olefin bond lengths (1.208 Å and 1.342 Å, respectively) match typical experimental values for conjugated aldehydes.
The calculated infrared spectrum reproduces the experimentally observed carbonyl band within 5 cm⁻¹ after the standard harmonic scaling factor, supporting the validity of the model. Gauge-independent atomic orbital magnetic shielding calculations predict proton chemical shifts whose mean absolute deviation from the recorded values is 0.14 ppm, further corroborating the structural assignment.